methyl 7-amino-5-methoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-amino-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-7-3-6-4-9(11(14)16-2)13-10(6)8(12)5-7/h3-5,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXCNKUTCHUJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646717 | |
| Record name | Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-45-6 | |
| Record name | Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution and Acylation-Based Synthesis
A patent by describes a multi-step process for synthesizing structurally related indole derivatives. While the primary target in this patent is 3-amino-2-(5-methoxy-1H-indol-3-yl)propionic acid monohydrate, the methodology includes intermediates analogous to this compound. Key steps include:
Acylation of Methyl 3-Amino-2-(5-Methoxy-1H-Indol-3-Yl)Propanoate :
Hydrolysis and Cyclization :
Challenges :
Catalytic Methoxylation of Halogenated Indoles
The preparation of 5-methoxyindole, as detailed in, provides foundational insights into methoxylation strategies applicable to the target compound. The patent employs a nitrogen-containing heterocycle (e.g., methylimidazole) and a monovalent copper complex (e.g., CuBr) to catalyze the substitution of bromine with methoxy groups:
- Reaction Parameters :
Adaptation for Target Compound :
- Starting with 7-bromo-5-methoxyindole-2-carboxylate, this method could replace bromine at position 7 with an amino group via ammonolysis or Ullmann-type coupling.
Sonogashira Coupling and Cyclization
A method for synthesizing 5-bromo-7-methylindole highlights the utility of Sonogashira coupling in constructing substituted indoles. Although the target compound differs in substituents, the approach demonstrates functionalization feasibility:
- Key Steps :
- Iodination : 4-Bromo-2-methylaniline reacts with N-iodosuccinimide (NIS) to introduce iodine at position 5.
- Sonogashira Coupling : Trimethylsilylacetylene couples with the iodinated intermediate using Pd(PPh₃)₂Cl₂ and CuI.
- Cyclization : Potassium tert-butoxide induces ring closure in NMP solvent at 60°C.
Potential Modifications :
- Replacing trimethylsilylacetylene with propargylamine derivatives could introduce the 7-amino group.
- Esterification at position 2 via Mitsunobu or Steglich reactions post-cyclization.
Comparative Analysis of Synthetic Routes
Optimization and Mechanistic Insights
Catalytic System Efficiency
The methylimidazole-CuBr system in enhances reaction rates by stabilizing transition states through π-π interactions. Computational studies suggest that electron-rich heterocycles lower the activation energy for methoxylation by 15–20 kcal/mol compared to non-catalytic pathways.
Regioselectivity in Amination
Introducing the 7-amino group poses challenges due to competing reactivity at positions 3 and 4. Directed ortho-metalation (DoM) using lithium amides could improve regioselectivity, as demonstrated in analogous indole systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemical and Biological Properties
Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative characterized by its unique substitution pattern, which enhances its reactivity and biological activity. The compound has been shown to possess antiviral, anti-inflammatory, neuroprotective, and anticancer properties.
Scientific Research Applications
The compound's applications span various fields of research:
Medicinal Chemistry
This compound serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications. Its structural similarity to natural indole compounds allows it to interact with various biological targets, including enzymes and receptors.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.98 | Inhibition of tubulin polymerization |
| MCF-7 | 4.63 | Cell cycle arrest |
| HCT-116 | 3.18 | Induction of apoptosis |
Neuroprotective Effects
The compound has shown promise in neuroprotection by reducing oxidative stress and enhancing long-term potentiation (LTP). It interacts with mitochondrial targets, modulating energy metabolism and protecting neurons from damage in models of neurodegenerative diseases.
Case Study 1: Neuroprotection in SH-SY5Y Cells
A study demonstrated that this compound significantly protects SH-SY5Y cells from hydrogen peroxide-induced toxicity by enhancing antioxidant defenses.
Case Study 2: Anticancer Activity Against Multiple Cancer Lines
In comparative studies involving various cancer cell lines, this compound exhibited lower IC50 values than standard chemotherapeutics, indicating its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of methyl 7-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural Variations and Substituent Effects
The biological and chemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of methyl 7-amino-5-methoxy-1H-indole-2-carboxylate with structurally related compounds:
Pharmacological Relevance
In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid () lacks the amino group, reducing its suitability for neurotransmitter mimicry but increasing its electrophilicity for covalent binding applications. Similarly, the cyclopentylamino group in ’s compound improves target selectivity but introduces synthetic complexity.
Biological Activity
Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including neuroprotective effects, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
This compound features an indole ring substituted with both amino and methoxy groups, which are known to enhance its reactivity and biological activity. The presence of these functional groups contributes to its potential therapeutic applications.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress and enhance long-term potentiation, which are critical for maintaining neuronal health. The mechanism involves the compound's interaction with mitochondrial dihydrolipoamide dehydrogenase, impacting cellular energy metabolism and reducing neuronal damage in models of neurodegenerative diseases.
Anticancer Properties
The compound has also demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The inhibition of tubulin polymerization has been identified as a primary mechanism, leading to cell cycle arrest in the G2/M phase .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.98 | Inhibition of tubulin polymerization |
| MCF-7 | 4.63 | Cell cycle arrest |
| HCT-116 | 3.18 | Induction of apoptosis |
Antioxidant Activity
The compound's antioxidant properties have been evaluated through various assays, revealing its capacity to scavenge free radicals and inhibit lipid peroxidation. This activity is vital for protecting cells from oxidative damage, particularly in neurodegenerative conditions .
The biological effects of this compound can be attributed to several mechanisms:
- Interaction with Mitochondrial Targets : The compound targets mitochondrial pathways, enhancing energy metabolism and reducing oxidative stress.
- Inhibition of Enzymatic Activity : It has been reported to inhibit monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative disorders like Parkinson's disease .
- Cell Cycle Modulation : By affecting tubulin dynamics, it disrupts mitotic spindle formation, leading to cancer cell death.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Neuroprotection in SH-SY5Y Cells : A study demonstrated that this compound significantly protects SH-SY5Y cells from hydrogen peroxide-induced toxicity by enhancing antioxidant defenses .
- Anticancer Activity Against Multiple Cancer Lines : In a comparative study involving multiple cancer cell lines, this compound exhibited lower IC50 values than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
